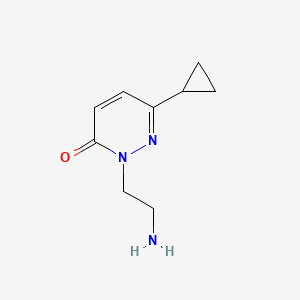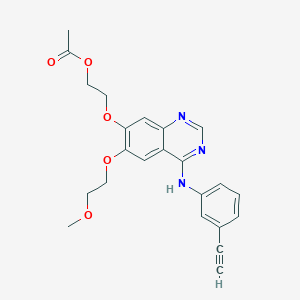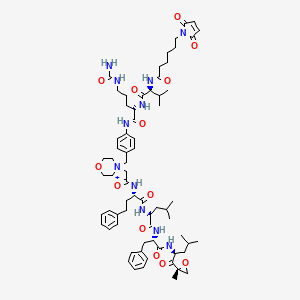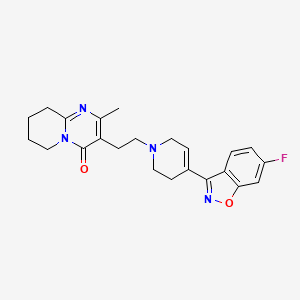
N-Nitroso-N-methylaniline-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-methylaniline-d5: is a stable isotope-labeled compound of N-Nitroso-N-methylaniline. It is primarily used in analytical and research applications, particularly in the development and validation of analytical methods. The compound has a molecular formula of C7H3D5N2O and a molecular weight of 141.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitroso-N-methylaniline-d5 typically involves the nitrosation of N-methylaniline-d5. The reaction is carried out using nitrous acid (HNO2) as the nitrosating agent under acidic conditions. The process involves the formation of the nitrosonium ion (NO+), which reacts with the secondary amine to form the N-nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a reference standard for use in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-methylaniline-d5 undergoes various chemical reactions, including:
Nitrosation: The primary reaction involves the formation of the N-nitroso group.
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions:
Nitrosation: Nitrous acid (HNO2) under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Nitrosation: this compound.
Oxidation: Corresponding nitro compounds.
Reduction: N-methylaniline-d5.
Scientific Research Applications
N-Nitroso-N-methylaniline-d5 is widely used in scientific research, including:
Analytical Chemistry: Used as a reference standard for method development and validation.
Pharmaceutical Research: Employed in the study of nitrosamine impurities in drug formulations.
Environmental Studies: Used to analyze the presence of nitrosamines in environmental samples.
Biological Research: Investigated for its potential effects on DNA and protein structures
Mechanism of Action
The mechanism of action of N-Nitroso-N-methylaniline-d5 involves its interaction with biological molecules. The compound can form adducts with DNA, leading to potential mutagenic effects. The nitroso group can also interact with proteins, affecting their function. The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily related to nitrosation reactions .
Comparison with Similar Compounds
N-Nitroso-N-methylaniline: The non-deuterated form of the compound.
N-Nitrosomethylphenylamine: Another nitrosamine with similar structural features.
N-Nitrosodi-n-propylamine: A nitrosamine with different alkyl groups.
Uniqueness: N-Nitroso-N-methylaniline-d5 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
N-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)nitrous amide |
InChI |
InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
MAXCWSIJKVASQC-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C)N=O)[2H])[2H] |
Canonical SMILES |
CN(C1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)


![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)








